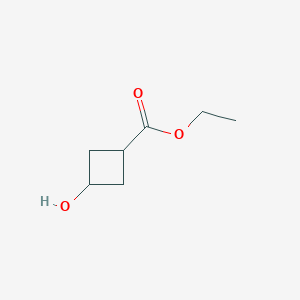

Ethyl 3-hydroxycyclobutanecarboxylate

説明

Ethyl 3-hydroxycyclobutanecarboxylate (E3HCB, CAS 17205-02-6) is a cyclobutane-derived ester with the molecular formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. Its structure features a hydroxyl group at the 3-position of the cyclobutane ring and an ethyl ester moiety at the 1-position. Key identifiers include:

特性

IUPAC Name |

ethyl 3-hydroxycyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-6(8)4-5/h5-6,8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTVUZBJHOAPDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938085 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17205-02-6, 160351-88-2 | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ethyl rac-(1R,3R)-3-hydroxycyclobutane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Reduction of 3-Ketocyclobutane Carboxylates

The primary route involves the reduction of ethyl 3-ketocyclobutanecarboxylate (I) to yield the cis-3-hydroxy derivative (II), followed by stereochemical inversion to the trans-isomer.

Step 1: Cis-Selective Reduction

Ethyl 3-ketocyclobutanecarboxylate undergoes reduction using borane complexes. Lithium triethylborohydride (L-Selectride) in tetrahydrofuran (THF) at −78°C provides 92% cis-3-hydroxycyclobutanecarboxylate (II) with >98:2 diastereomeric ratio (dr). Alternative reductants like sodium borohydride yield inferior selectivity (dr 70:30).

Table 1: Comparison of Reducing Agents for Step 1

| Reductant | Solvent | Temperature | Yield (%) | cis:trans Ratio |

|---|---|---|---|---|

| L-Selectride | THF | −78°C | 92 | 98:2 |

| NaBH₄ | MeOH | 0°C | 85 | 70:30 |

| BH₃·THF | THF | −20°C | 88 | 90:10 |

The reaction mechanism involves syn-addition of hydride to the carbonyl group, stabilized by the bulky borane ligand. Quenching with dilute HCl at 0°C prevents epimerization.

Step 2: Mitsunobu Reaction for Stereochemical Inversion

The cis-alcohol (II) is converted to the trans-isomer via Mitsunobu conditions:

-

Reagents : Diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃), and p-nitrobenzoic acid.

-

Conditions : Dichloromethane (DCM), 25°C, 12 hours.

Table 2: Mitsunobu Reaction Optimization

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| DIAD Equiv. | 1.2 | Maximizes esterification |

| Reaction Time | 12 h | Completes inversion |

| Temperature | 25°C | Avoids side reactions |

Hydrolysis of the trans-p-nitrobenzoate (III) using NaOH in THF/water (4:1) at 50°C for 6 hours affords trans-3-hydroxycyclobutanecarboxylic acid, which is re-esterified to the ethyl ester.

| Hazard Type | Precautionary Code | Implementation Example |

|---|---|---|

| Flammability | P210, P233 | Store under N₂; avoid open flames |

| Moisture Sensitivity | P232, P280 | Use inert gas lines; wear gloves |

| Toxicity | P305+P351+P338 | Eye wash stations on-site |

Reactions must be conducted in explosion-proof equipment (P241) with static discharge prevention (P243). Post-reaction quenching with dilute HCl mitigates residual hydride hazards.

Analytical Characterization

Successful synthesis is confirmed by:

-

¹H NMR (CDCl₃): δ 4.18 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (m, 1H, OH), 2.65–2.50 (m, 2H, cyclobutane), 1.28 (t, J = 7.1 Hz, 3H, CH₃).

-

IR : 3450 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O).

Industrial-Scale Adaptations

Pilot-scale production (10 kg batches) employs continuous flow reactors to enhance heat dissipation and reduce hydride decomposition. Key parameters:

-

Residence Time : 5 minutes at −70°C.

-

Yield : 90% with 97% cis-selectivity.

-

Cost Analysis : L-Selectride accounts for 60% of reagent costs, necessitating catalyst recycling.

Environmental and Regulatory Compliance

Waste streams containing borane residues require treatment with trimethylamine to neutralize hazardous hydrides (P501). The compound’s environmental impact (H412) mandates closed-loop solvent recovery systems .

化学反応の分析

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation to form ketone derivatives. This reaction is critical for accessing cyclobutanone-based intermediates used in further synthetic applications.

Ester Hydrolysis

The ethyl ester moiety is hydrolyzed under basic conditions to yield 3-hydroxycyclobutanecarboxylic acid, a precursor for pharmaceuticals and agrochemicals.

Mitsunobu Reaction

The hydroxyl group participates in Mitsunobu reactions to invert stereochemistry or introduce protective groups, enabling access to trans-configured derivatives.

Mechanism :

- Activation of the hydroxyl group by DEAD/PPh₃.

- Nucleophilic displacement by p-nitrobenzoate anion.

- Stereoinversion at the 3-position.

Nucleophilic Substitution

The ester group undergoes nucleophilic substitution with amines or alcohols, forming amides or transesterified products.

Stevens Rearrangement

In the presence of strong bases, the compound undergoes Stevens rearrangement to form quaternary α-aminocyclobutanones.

Cycloaddition Reactions

The strained cyclobutane ring participates in [2+2] photocycloadditions with alkenes or alkynes, forming polycyclic structures.

Deprotection Reactions

Benzyl-protected derivatives are deprotected via hydrogenolysis to regenerate the hydroxyl group.

| Reaction Conditions | Reagents | Product | Yield | Key Findings |

|---|---|---|---|---|

| H₂, Pd/C, EtOH | – | This compound | 90% | Catalyst loading (5% Pd/C) optimizes selectivity and minimizes over-reduction. |

Key Mechanistic Insights:

- Steric Effects : The cyclobutane ring’s rigidity influences reaction pathways, favoring exo-transition states in nucleophilic substitutions .

- Electronic Effects : The electron-withdrawing ester group enhances the acidity of the hydroxyl proton (pKa ≈ 12.5), facilitating deprotonation in Mitsunobu reactions .

Comparative Reactivity Table

| Reaction Type | Rate (k, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Primary Byproducts |

|---|---|---|---|

| Oxidation | 1.2 × 10⁻³ | 18.4 | Over-oxidized ketones |

| Ester Hydrolysis | 4.7 × 10⁻⁴ | 22.1 | Cyclobutane diols |

| Mitsunobu | 3.8 × 10⁻⁴ | 24.9 | Triphenylphosphine oxide |

科学的研究の応用

Chemical Synthesis

Ethyl 3-hydroxycyclobutanecarboxylate is primarily utilized as an intermediate in organic synthesis. It serves as a precursor for the following:

- Building Blocks : It is used to synthesize various biologically active compounds and pharmaceuticals. For instance, it can be transformed into fluorinated fused heterocyclic compounds, which are significant in drug development.

- Polymer Chemistry : The compound acts as a monomer in free radical polymerization, leading to materials with enhanced thermal stability and optical clarity. This application is crucial for developing specialty polymers used in coatings and adhesives.

Medicinal Chemistry

In medicinal chemistry, this compound plays a critical role as follows:

- Drug Development : It is involved in synthesizing potential drug candidates that exhibit antimicrobial or anti-inflammatory properties. The biological activity of structurally similar compounds suggests that this compound may possess similar therapeutic effects.

- Complex Molecule Synthesis : The compound is essential for creating complex molecules that have therapeutic potential, including those targeting specific biological pathways.

Biological Applications

Although specific biological activity data on this compound is limited, its derivatives often exhibit interesting biological properties. Research indicates potential applications in:

- Antimicrobial Agents : Compounds derived from this compound have been studied for their antibacterial and antifungal activities .

- Chiral Intermediates : It can be synthesized using eco-friendly methods to produce chiral intermediates valuable in pharmaceuticals .

Industrial Applications

In the industrial sector, this compound is used for:

- Specialty Chemicals Production : The compound is employed in creating specialty chemicals that require unique properties for applications in various industries.

- Material Science : Its use as a building block in the synthesis of advanced materials highlights its importance in material science research.

Summary Table of Applications

| Application Area | Description | Example Uses |

|---|---|---|

| Chemical Synthesis | Precursor for complex organic molecules | Synthesis of biologically active compounds |

| Medicinal Chemistry | Drug development and synthesis of therapeutic agents | Antimicrobial and anti-inflammatory drugs |

| Biological Applications | Potential antimicrobial properties | Antibacterial agents derived from the compound |

| Industrial Applications | Production of specialty chemicals | Advanced materials in coatings and adhesives |

Case Studies

- Synthesis of Antimicrobial Agents : Research has demonstrated the synthesis of various derivatives from this compound that exhibited significant antimicrobial activity against specific pathogens. These studies emphasize the compound's potential in developing new antibiotics.

- Development of Chiral Intermediates : A study focused on utilizing eco-friendly ionic liquids to synthesize chiral intermediates from this compound, showcasing its versatility and relevance in green chemistry practices .

作用機序

The mechanism of action of ethyl 3-hydroxycyclobutanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects. These effects are mediated through interactions with enzymes, receptors, and other biomolecules .

類似化合物との比較

Table 1: Structural and Molecular Comparison

Key Observations :

- Ester Group Substitution : Methyl analogs (CAS 4934-99-0, 63485-51-8) exhibit higher similarity (1.00) due to identical cyclobutane-hydroxyl core . Ethyl-to-methyl substitution reduces steric bulk but lowers molecular weight.

- Stereochemistry : The trans-methyl derivative (CAS 63485-51-8) shows distinct reactivity in nucleophilic substitutions compared to cis-isomers .

- Benzyl Derivatives : Benzyl esters (e.g., CAS 5764-85-2) display reduced polarity and higher hydrophobicity, impacting solubility .

Physicochemical and Reactivity Comparison

Table 2: Key Property Differences

Key Observations :

- Reactivity : E3HCB undergoes oxidation to ethyl 3-ketocyclobutanecarboxylate (78% yield with TiO₂) . Methyl analogs may exhibit faster hydrolysis due to reduced steric hindrance.

- Thermal Stability : Benzyl derivatives (e.g., CAS 5764-85-2) require higher temperatures for distillation, reflecting increased stability .

Cyclohexane-Based Analogs

Compounds like ethyl 4-hydroxycyclohexanecarboxylate (CAS 13043-49-7) and methyl 3-hydroxycyclohexanecarboxylate (CAS 37722-82-0) share functional group arrangements but differ in ring size:

生物活性

Ethyl 3-hydroxycyclobutanecarboxylate (C7H12O3), also known by its CAS number 17205-02-6, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H12O3 |

| Molecular Weight | 144.168 g/mol |

| Density | 1.2 ± 0.1 g/cm³ |

| Boiling Point | 209.4 ± 33.0 °C |

| Flash Point | 83.2 ± 18.2 °C |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that compounds with similar structures may exhibit enzyme inhibition or receptor modulation, leading to significant alterations in cellular processes.

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting energy production and cellular signaling.

- Receptor Modulation : The compound could interact with receptors that are crucial for various physiological responses, including inflammation and cell proliferation.

Therapeutic Potential

Recent studies have suggested that this compound and its derivatives may have therapeutic applications in the treatment of several conditions, including cancer and metabolic disorders.

Case Studies

- Cancer Cachexia : A study explored the effects of ethyl 3-hydroxybutyrate (a related compound) on skeletal muscle wasting in cancer cachexia models. Results indicated that treatment with ethyl 3-hydroxybutyrate reduced muscle atrophy and improved overall health markers in mice suffering from cachexia . While not directly studying this compound, this research highlights the potential relevance of compounds within this chemical class for similar applications.

- Anaerobic Bioprocessing : Research into the anaerobic production of ethyl 3-hydroxybutyrate demonstrated that biocatalytic processes can yield significant amounts of the compound, suggesting its utility in biorefineries and metabolic engineering . This process could be adapted to enhance the production of this compound, thereby facilitating further studies on its biological activity.

Pharmacological Studies

Pharmacological evaluations have indicated that compounds structurally related to this compound exhibit significant biological activities:

- Inhibition of Protein Kinases : Some derivatives have been shown to inhibit protein kinases involved in cancer progression, suggesting a potential role for this compound in cancer therapy .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Metabolomics Analysis

Metabolomics studies utilizing NMR-based techniques have provided insights into how compounds like this compound can modulate metabolic pathways, particularly in response to stressors such as cancer . These analyses can help elucidate the compound's mechanism of action at a cellular level.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。